molecular formula C18H10N2 B13746644 Benz(c)acridine-7-carbonitrile CAS No. 3123-27-1

Benz(c)acridine-7-carbonitrile

Cat. No.: B13746644
CAS No.: 3123-27-1
M. Wt: 254.3 g/mol
InChI Key: QEKSMGPWTCRUMA-UHFFFAOYSA-N
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Description

Benz©acridine-7-carbonitrile is a chemical compound with the molecular formula C18H10N2 It is known for its unique structure, which includes a fused benzene and acridine ring system with a nitrile group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz©acridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobiphenyl with phthalic anhydride, followed by cyclization and subsequent introduction of the nitrile group. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Benz©acridine-7-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benz©acridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benz©acridine-7-carboxylic acid, while reduction may yield benz©acridine-7-amine.

Scientific Research Applications

Benz©acridine-7-carbonitrile has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benz©acridine-7-carbonitrile involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anti-cancer therapies. The molecular targets include DNA and related enzymes, and the pathways involved are those related to DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Benz©acridine: Similar structure but lacks the nitrile group.

    Acridine: A simpler structure with only the acridine ring system.

    Phenanthridine: Another nitrogen-containing polycyclic aromatic compound.

Uniqueness

Benz©acridine-7-carbonitrile is unique due to the presence of the nitrile group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

CAS No.

3123-27-1

Molecular Formula

C18H10N2

Molecular Weight

254.3 g/mol

IUPAC Name

benzo[c]acridine-7-carbonitrile

InChI

InChI=1S/C18H10N2/c19-11-16-14-7-3-4-8-17(14)20-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10H

InChI Key

QEKSMGPWTCRUMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C#N

Origin of Product

United States

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